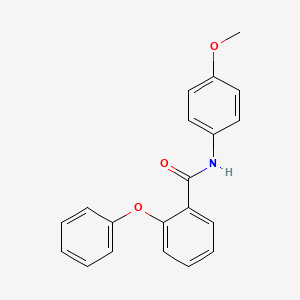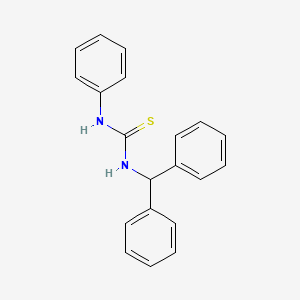
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to the class of compounds known as hydrazones, which are known for their ability to act as ligands for various receptors in the body. In
科学研究应用
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and learning and memory. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
作用机制
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone reduces the excitability of neurons and enhances synaptic plasticity, which can improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models. Additionally, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have off-target effects on other receptors, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the potential use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers are exploring the use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, there is ongoing research into the development of new compounds that target mGluR5 with greater selectivity and potency than 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone.
合成方法
The synthesis of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-methylphenyl)ethanone with 2-methyl-6-phenyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization or column chromatography. The yield of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone can vary depending on the reaction conditions, but typically ranges from 50-70%.
属性
IUPAC Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-14-9-11-17(12-10-14)15(2)23-24-20-13-19(21-16(3)22-20)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,21,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWDZNHLSWRTD-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)